molecular formula C5H7N3 B1605864 N-methylpyrimidin-4-amine CAS No. 22632-10-6

N-methylpyrimidin-4-amine

Cat. No.: B1605864
CAS No.: 22632-10-6
M. Wt: 109.13 g/mol
InChI Key: VERCQLOBLOLFMW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. nih.govbeilstein-journals.org Its significance stems from its widespread presence in nature as a core component of essential biomolecules. nih.govijsat.org The nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids (DNA and RNA), are all pyrimidine derivatives. nih.govijsat.org This biological prevalence means that pyrimidine-based compounds can readily interact with enzymes and other cellular components, making them a rich source for drug discovery. ijsat.org

The versatile structure of the pyrimidine scaffold allows for extensive functionalization at its various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired interactions with biological targets. This adaptability has led to the development of a vast number of synthetic pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govacs.org Consequently, the pyrimidine motif is a privileged scaffold found in numerous FDA-approved drugs. ijsat.org

N-Methylpyrimidin-4-amine: A Key Derivative for Advanced Studies

This compound (C₅H₇N₃) is a simple yet important derivative of the pyrimidine family. smolecule.com It is characterized by a methylamino group at the 4-position of the pyrimidine ring. This specific substitution pattern makes it a crucial intermediate and versatile building block in organic synthesis. cymitquimica.com Its utility is demonstrated in its application for creating more complex, often bioactive, molecules. For instance, related structures like 5-(aminomethyl)-2-methylpyrimidin-4-amine (B11966) are key intermediates in the industrial synthesis of Vitamin B1 (thiamine). smolecule.comacs.orgepo.orggoogle.com

The presence of the N-methyl group confers specific properties, such as moderate lipophilicity, which can influence the pharmacokinetic profile of larger molecules derived from it. The reactivity of the pyrimidine ring, combined with the nucleophilic character of the amino group, allows for a variety of chemical transformations. These include further substitutions on the pyrimidine ring and modifications of the amino group. While extensive research often focuses on more complex derivatives, the foundational role of this compound as a starting material or structural motif is critical for developing new chemical entities.

Table 1: Physicochemical Properties of this compound and a Related Derivative

Property This compound 6-methylpyrimidin-4-amine
IUPAC Name This compound 6-methylpyrimidin-4-amine
Molecular Formula C₅H₇N₃ C₅H₇N₃
Molecular Weight 109.13 g/mol 109.13 g/mol
SMILES CNC1=NC=NC=C1 CC1=CC(=NC=N1)N
InChIKey VERCQLOBLOLFMW-UHFFFAOYSA-N LAERIBHKDNBVOO-UHFFFAOYSA-N
XLogP3 0.5 0.2

Data sourced from PubChem. nih.govgoogleapis.comnih.gov

Historical Context and Evolution of Pyrimidine Research Relevant to N-Methylated Analogues

The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. ijsat.org The parent compound, pyrimidine, was later prepared in 1900. ijsat.org Early research focused on naturally occurring pyrimidines like the nucleobases, with the discovery of 5-methylcytosine (B146107) in the 1940s marking a significant milestone in understanding the covalent modification of DNA. oregonstate.edu This discovery highlighted that methylation is a natural process for modifying the pyrimidine ring. oregonstate.edu

The synthesis of pyrimidine derivatives has evolved significantly over the decades. Initial methods often involved the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines. ijsat.orgcymitquimica.com The development of N-methylated analogues is part of a broader effort to create structural diversity for drug discovery. The methylation of pyrimidines, particularly at the nitrogen atoms, was found to alter their chemical properties. For example, N-alkylation can make the pyrimidine ring more susceptible to nucleophilic attack and ring transformation reactions. wur.nl Early methods for N-methylation often used harsh reagents like methyl iodide. rsc.org The evolution of this research has been driven by the need for more selective, efficient, and safer methylation techniques to produce specific isomers for advanced chemical and biological studies. nih.gov

Current Research Trends and Unaddressed Challenges in Pyrimidine N-Methylation Studies

Modern research in pyrimidine chemistry continues to be vibrant, with a focus on developing novel synthetic methodologies and exploring new applications. A major trend is the development of more efficient and "green" synthesis protocols, including metal-free C-H amination and catalyst-assisted reactions, to create functionalized pyrimidines. ijsat.org The direct functionalization of the pyrimidine core through C-H activation strategies is an active area of investigation, as it streamlines the synthesis of complex derivatives. researchgate.net

Specifically in the realm of N-methylation, a significant challenge is achieving regioselectivity. researchgate.net The pyrimidine ring has multiple nitrogen atoms, and controlling which nitrogen gets methylated, as well as avoiding O-methylation in pyrimidone systems, can be difficult and unpredictable. researchgate.net Direct methylation with traditional reagents like methyl iodide can lead to a mixture of N- and O-alkylated products. researchgate.net Current research is exploring advanced catalytic systems, including iridium and ruthenium-based catalysts, for the N-methylation of amines and heterocyclic compounds using safer methylating agents like methanol (B129727). acs.orgnih.gov These methods aim to provide higher selectivity under milder conditions. nih.gov

Another challenge lies in the synthetic complexity and scalability of producing highly functionalized pyrimidine derivatives, which can hinder their transition from laboratory-scale synthesis to industrial production. ijsat.org Overcoming these hurdles by developing robust, scalable, and cost-effective synthetic routes, including continuous flow synthesis, remains a key objective for contemporary chemical research. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-6-5-2-3-7-4-8-5/h2-4H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERCQLOBLOLFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334209
Record name N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22632-10-6
Record name N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of N Methylpyrimidin 4 Amine and Its Analogs

Strategies for N-Methylpyrimidin-4-amine Synthesis

Classical Pyrimidine (B1678525) Synthesis Methods and Adaptations for N-Methylation

The foundational methods for pyrimidine synthesis often involve the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), or guanidine. wikipedia.org The Pinner synthesis, a classical approach, involves the condensation of a non-N-substituted amidine with a β-keto ester or β-diketone, typically under acidic or basic conditions, to form the pyrimidine ring. slideshare.netslideshare.net Adaptations of these classical methods are necessary to introduce the N-methyl group on the amino functionality.

One common strategy is the direct N-methylation of a pre-formed aminopyrimidine. For instance, methylation of 4-substituted pyrimidine derivatives can be achieved using methyl iodide. researchgate.net However, for disubstituted pyrimidines, a stronger methylating agent like methyl methanesulfonate (B1217627) may be required. researchgate.net Another approach involves incorporating the N-methyl group into one of the building blocks prior to cyclization. For example, N,N'-dimethylurea can be used in Biginelli-type reactions to produce N-methylated dihydropyrimidines. foliamedica.bg

The principal synthesis of pyrimidines involves the reaction of β-dicarbonyl compounds with amidines to yield 2-substituted pyrimidines, with urea to form 2-pyrimidinones, and with guanidines to produce 2-aminopyrimidines. wikipedia.org These can subsequently be subjected to N-methylation. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) can be achieved by reacting dimethyl malonate and acetamidine (B91507) hydrochloride, followed by chlorination. google.com This chlorinated intermediate can then be reacted with methylamine (B109427) to introduce the N-methylamino group at the 4-position.

A summary of classical synthesis adaptations is presented in the table below:

Starting MaterialsReagentsProduct TypeCitation
β-Keto ester, Aryl aldehyde, N,N'-DimethylureaAcid catalystN-methylated tetrahydropyrimidine foliamedica.bg
4-Substituted pyrimidineMethyl iodideN-methylated pyrimidine researchgate.net
Disubstituted pyrimidineMethyl methanesulfonateN-methylated pyrimidine researchgate.net
Dimethyl malonate, Acetamidine hydrochlorideSodium methoxide, then Triphosgene4,6-dichloro-2-methylpyrimidine google.com

Modern Catalyst-Mediated Synthetic Approaches

Modern synthetic chemistry has introduced a variety of catalyst-mediated approaches to improve the efficiency, selectivity, and scope of N-methylpyrimidine synthesis. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical techniques.

Transition metal catalysis plays a pivotal role in the formation and functionalization of pyrimidine rings.

Copper (Cu): Copper catalysts are utilized in various pyrimidine syntheses. For instance, a copper-catalyzed synthesis of 2,6-disubstituted pyrimidones from terminal alkynes, CO2, and amidine hydrochloride has been reported. mdpi.com Copper-catalyzed cross-coupling reactions are also employed for C-O bond formation in pyrimidine derivatives. lookchem.com

Iridium (Ir): Iridium catalysts have been used in the multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

Palladium (Pd): Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for synthesizing N-arylpyrimidin-2-amines. mdpi.com The Suzuki cross-coupling reaction is another powerful tool for functionalizing pyrimidine rings, often following a tosylation step to activate a hydroxyl group. mdpi.com Palladium acetate, in conjunction with specific ligands, has been shown to catalyze Heck-Mizoroki carbon-carbon cross-coupling reactions involving N-(1-methylpyridin-4(1H)-ylidene)amine ligands. tubitak.gov.tr

A table summarizing transition metal-catalyzed reactions for pyrimidine synthesis is provided below:

CatalystReaction TypeReactantsProductCitation
CopperMichael addition/CyclocondensationTerminal alkynes, CO2, Amidine hydrochloride2,6-disubstituted pyrimidones mdpi.com
IridiumMulticomponent synthesisAmidines, AlcoholsPyrimidines organic-chemistry.org
PalladiumBuchwald-Hartwig aminationAmine, Chloropyrimidine derivativeN-Arylpyrimidin-2-amine mdpi.com
PalladiumSuzuki cross-couplingTosylated pyrimidine, Boronic acidFunctionalized pyrimidine mdpi.com
PalladiumHeck-Mizoroki couplingN-(1-methylpyridin-4(1H)-ylidene)amine ligand, Aryl halide, AlkeneCoupled product tubitak.gov.tr

Organocatalysis offers a metal-free alternative for pyrimidine synthesis. For example, highly enantioselective organocatalytic Biginelli reactions have been developed. jk-sci.com

Biocatalysis , the use of enzymes for chemical transformations, is a growing field in green chemistry. acs.org Enzymes like monooxygenases can be used for the regioselective N-oxidation of pyrimidines, a transformation that can be challenging with chemical oxidants. nih.gov Transaminases are another class of enzymes used in the synthesis of amino-heterocycles. mdpi.com While direct biocatalytic N-methylation of pyrimidines is still an emerging area, the use of enzymes for the synthesis of precursors and related heterocyclic compounds is well-established. researchgate.net For example, a whole-cell biocatalysis system using Pseudomonas species has been developed for the synthesis of aromatic N-oxides, including pyrimidine N-oxides. nih.gov

Multi-Component Reactions (MCRs) for N-Methylpyrimidine Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. frontiersin.orgorganic-chemistry.org The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidones from an aldehyde, a β-ketoester, and urea or thiourea. organic-chemistry.orgresearchgate.net This reaction can be adapted for the synthesis of N-methylated pyrimidines by using N-methylthiourea or other N-substituted ureas. frontiersin.orgpreprints.org

Various catalysts, including Lewis acids like ytterbium triflate and indium(III) chloride, can be employed to improve the efficiency of the Biginelli reaction. organic-chemistry.org MCRs provide a versatile and straightforward route to construct the pyrimidine scaffold, which can then be further modified to obtain the desired this compound analogs. The use of MCRs has been highlighted as a facile alternative for synthesizing structurally diverse and biologically active molecules. frontiersin.orgrsc.org

The table below showcases examples of MCRs for pyrimidine synthesis:

Reaction NameReactantsCatalystProduct TypeCitation
Biginelli ReactionAldehyde, β-ketoester, Urea/ThioureaAcid catalyst (e.g., HCl, Yb(OTf)3)Dihydropyrimidinone jk-sci.comorganic-chemistry.org
Biginelli-type ReactionVanillic aldehydes, N-methylthiourea, Methyl acetoacetate (B1235776)2-amino-1-(4-nitrophenyl)-1,3-propanediol, HClTetrahydropyrimidine frontiersin.orgpreprints.org
Pseudo five-component reactionMethyl aryl ketone, Aromatic aldehyde, Ammonium (B1175870) acetateTriflic acidPolysubstituted pyrimidine mdpi.com

Green Chemistry Principles in N-Methylpyrimidine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.in This includes the use of safer solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnih.govresearchgate.net For instance, microwave irradiation has been successfully employed in the Biginelli reaction and for the synthesis of various pyrimidine analogs. foliamedica.bgnih.gov

Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. nih.gov Ultrasound has been used in the construction and derivatization of the pyrimidine core through classical reactions like multicomponent and cyclocondensation reactions. nih.goveurjchem.combenthamdirect.comtandfonline.com

The use of ionic liquids as recyclable reaction media and catalysts in reactions like the Biginelli synthesis also aligns with green chemistry principles. jk-sci.comnih.gov Furthermore, solvent-free reaction conditions, often facilitated by techniques like ball milling or solid-supported synthesis, offer an environmentally benign alternative to traditional solvent-based methods. rasayanjournal.co.inresearchgate.net

Examples of green chemistry approaches in pyrimidine synthesis are tabulated below:

Green Chemistry ApproachSpecific MethodAdvantageCitation
Alternative Energy SourceMicrowave IrradiationReduced reaction time, improved yield foliamedica.bgnih.govnih.govresearchgate.net
Alternative Energy SourceUltrasound IrradiationAccelerated reaction rates, improved yield nih.goveurjchem.combenthamdirect.comtandfonline.com
Green Solvents/CatalystsIonic LiquidsRecyclable medium, catalytic activity jk-sci.comnih.gov
Solvent-Free ConditionsBall Milling / Solid SupportReduced waste, simplified workup rasayanjournal.co.inresearchgate.net

Reaction Mechanisms of N-Methylpyrimidine Ring Formation and Derivatization

The construction of the pyrimidine ring system is a cornerstone of heterocyclic chemistry. The synthesis of this compound can be approached by either forming a pre-methylated pyrimidine ring or by functionalizing a pre-existing pyrimidine core. The mechanisms for these transformations are diverse, ranging from classical condensation reactions to modern catalytic annulations.

Cyclocondensation Mechanisms

Cyclocondensation is a classical and widely utilized method for constructing the pyrimidine ring. This approach typically involves the reaction between a 1,3-dielectrophilic three-carbon component and a nucleophilic N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg The most common strategy for pyrimidine synthesis involves the condensation of a compound containing an N-C-N unit with a three-carbon fragment possessing electrophilic centers at the 1 and 3 positions. bu.edu.eg

The general mechanism proceeds through initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. A plausible mechanism involves the formation of a β-aminoketoimine intermediate, which then cyclizes and undergoes auto-oxidation to form the final product. bu.edu.eg

For the synthesis of a pyrimidine precursor to this compound, one could envision using N-methylguanidine as the N-C-N component. The reaction with a suitable 1,3-dicarbonyl compound would lead to a 2-amino-N-methylpyrimidine derivative. Alternatively, unsubstituted amidines can be used with β-keto esters in the presence of an ultrasound promoter to form substituted 4-pyrimidinols. organic-chemistry.org

A specific example is the reaction of N-guanidinobenzylimines with enones in ethanol (B145695) at room temperature, which yields pyrimidine derivatives through a cyclocondensation pathway. bu.edu.eg

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

N-C-N Fragment C-C-C Fragment Conditions Product Type
Amidines, Urea, Guanidine 1,3-Bifunctional three-carbon fragments Condensation Pyrimidines
N-Guanidino-benzylimines Enone Ethanol, Room Temp. Pyrimidine derivatives bu.edu.eg
Amidines β-Keto esters Ultrasound 4-Pyrimidinols organic-chemistry.org

Oxidative Annulation Mechanisms

Oxidative annulation reactions have emerged as powerful methods for pyrimidine synthesis, often involving the formation of multiple C-N and C-C bonds in a single operation. These reactions typically utilize readily available starting materials like ketones, anilines, and a one-carbon source under oxidative conditions.

One such approach is the K₂S₂O₈-facilitated oxidative annulation of acetophenone-formamide conjugates to form 4-arylpyrimidines. rsc.org This method provides a route to pyrimidines by activating a formamide (B127407) derivative. rsc.org Another strategy involves a [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol (DMEA) as a one-carbon source. organic-chemistry.org This copper-catalyzed reaction is eco-friendly and proceeds via the oxidation of DMEA to generate an iminium species, which then reacts with the amidine and ketone. organic-chemistry.org Mechanistic studies suggest a radical-mediated pathway where molecular oxygen plays a key role in the oxidation. organic-chemistry.org

Copper-catalyzed [3 + 3] annulation of amidines with saturated ketones represents another pathway. rsc.org This process involves a cascade of oxidative dehydrogenation of the ketone, followed by annulation with the amidine and subsequent oxidative aromatization to furnish the pyrimidine ring. rsc.org

Table 2: Oxidative Annulation Strategies for Pyrimidine Synthesis

Reactants Catalyst/Promoter Key Features Ref.
Acetophenone-formamide conjugates K₂S₂O₈ Forms 4-arylpyrimidines rsc.org
Amidines, Ketones, DMEA CuBr₂, K₂CO₃ [3 + 2 + 1] annulation; DMEA as C1 source organic-chemistry.org
Amidines, Saturated Ketones Cu-catalyst, 4-HO-TEMPO [3 + 3] annulation via C(sp³)–H functionalization rsc.org

Inverse Electron Demand Diels–Alder Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a potent tool for the synthesis of nitrogen-containing heterocycles, including pyrimidines. sigmaaldrich.com This reaction involves the [4+2] cycloaddition between an electron-rich dienophile and an electron-deficient diene (an azadiene). sigmaaldrich.comnih.gov Heterocycles like 1,2,4,5-tetrazines, 1,2,3-triazines, and 1,3,5-triazines serve as effective azadiene components. sigmaaldrich.comnih.govresearchgate.net

The mechanism typically involves an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that results in the extrusion of a small molecule (e.g., N₂) to form the final heterocyclic product. rsc.org For instance, pyrimidine derivatives can be synthesized from the reaction of 1,2,4,5-tetrazines with ynamines. researchgate.net Similarly, 1,3,5-triazines can react with electron-deficient ketones or aldehydes under acid catalysis in a stepwise sequence of IEDDA followed by a retro-Diels-Alder reaction to yield highly functionalized pyrimidines. rsc.org The intramolecular version of this reaction has also been reported, where 2-(1,1-dicyanopent-4-yn-1-yl)pyrimidines undergo cycloaddition to form pyrindine systems. researchgate.net

The IEDDA approach offers mild reaction conditions and access to diverse pyrimidine scaffolds that might be difficult to obtain through other methods. sigmaaldrich.comresearchgate.net

Regioselectivity and Stereoselectivity in N-Methylpyrimidine Synthesis

Regioselectivity: The synthesis of specifically substituted pyrimidines, such as this compound, often requires precise control of regioselectivity. This is particularly critical when starting from polysubstituted precursors, like dihalopyrimidines. Nucleophilic aromatic substitution (SNAr) on halopyrimidines is a common strategy. The C-4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C-2 or C-6 positions. researchgate.net

For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) preferentially occurs at the C-4 position to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product. researchgate.net Similarly, reacting 2,4-dichloropyrimidines with N-methylpiperazine favors substitution at the C-4 position. researchgate.net This enhanced reactivity at C-4 is a key factor in designing synthetic routes to 4-aminopyrimidine (B60600) derivatives. Biocatalytic N-oxidation of unsymmetrical pyrimidines can also be highly regioselective, with oxidation occurring at the less sterically hindered nitrogen atom. nih.gov

Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes a crucial consideration when chiral substituents are introduced to the pyrimidine ring or its side chains. numberanalytics.com The principles of stereochemistry guide the creation of molecules with specific three-dimensional arrangements. numberanalytics.com Asymmetric synthesis strategies, employing chiral catalysts or auxiliaries, can be used to control the stereochemical outcome of reactions. numberanalytics.com For instance, stereoselective reactions like asymmetric hydrogenation or aldol (B89426) reactions are fundamental in the synthesis of complex chiral molecules. numberanalytics.com In the context of pyrimidine synthesis, if a starting material or reagent is chiral, its stereochemistry can influence the formation of products, a concept known as asymmetric induction. numberanalytics.comuio.no

Post-Synthetic N-Methylation Reactions of Pyrimidin-4-amines

A direct and common route to this compound involves the N-methylation of a pre-formed pyrimidin-4-amine. This post-synthetic modification circumvents potential issues with the stability of N-methylated amidine precursors.

Traditional methods for N-methylation often employ toxic and hazardous reagents like methyl halides or dimethyl sulfate (B86663), which can lead to overalkylation and produce significant waste. acs.org Modern, more selective and environmentally benign methods have been developed.

One catalytic approach uses methanol (B129727) as a C1 source in the presence of an Iridium(I) complex bearing an N,O-functionalized N-heterocyclic carbene (NHC) ligand. acs.org This system has been shown to be effective for the N-methylation of various amines, including heterocyclic amines like 4-aminopyridine, yielding the N-methylated product selectively. acs.org

Another catalytic method involves the liquid-phase methylation of pyrimidinones (B12756618) and triazinones using methanol over H-Y Zeolite. tandfonline.com This process demonstrates high regioselectivity for N-methylation. tandfonline.com Derivatization reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) can also react selectively with primary amine groups. mdpi.com While often used for analytical purposes, the underlying reaction highlights the nucleophilicity of the amino group and its potential for methylation. mdpi.comresearchgate.net

Table 3: Methods for Post-Synthetic N-Methylation

Reagent/Catalyst System Substrate Type Key Features Ref.
Iridium(I)-NHC Complex / Methanol Anilines, 4-Aminopyridine Selective mono-N-methylation, uses methanol as C1 source acs.org
H-Y Zeolite / Methanol Methylthio-substituted pyrimidinones Regioselective N-methylation in liquid phase tandfonline.com

Chemical Reactivity and Transformation Studies of N Methylpyrimidin 4 Amine

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The susceptibility of the pyrimidine ring in N-methylpyrimidin-4-amine to electrophilic aromatic substitution is significantly influenced by the electronic properties of the amine substituent. The -NHCH₃ group is a potent activating group, directing electrophiles to the ortho and para positions. byjus.comucalgary.ca However, the pyrimidine ring itself is electron-deficient, which generally disfavors electrophilic attack compared to benzene (B151609).

The 5-position of the pyrimidine ring, being meta to the ring nitrogens and ortho to the activating amino group, is the most favorable site for electrophilic attack. Bromination, for instance, can proceed at this position. The high reactivity of aromatic amines can sometimes lead to polysubstitution. ucalgary.ca To achieve monosubstitution, the activating effect of the amino group may need to be moderated by conversion to an amide, which can be hydrolyzed back to the amine after the substitution reaction. ucalgary.ca

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Reagent Position of Substitution Product

This table is based on the general principles of electrophilic substitution on activated pyrimidine rings.

Nitration of aromatic amines like this compound requires careful consideration of reaction conditions. The basicity of the amino group can lead to reaction with the acidic nitrating mixture (typically a combination of nitric acid and sulfuric acid), forming an ammonium (B1175870) salt which deactivates the ring towards electrophilic attack. ucalgary.cawikipedia.org The active electrophile in nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Direct nitration can sometimes result in a mixture of isomers or oxidation products. wikipedia.org To circumvent these issues, protection of the amino group as an acetamide (B32628) is a common strategy. This reduces the basicity and the activating strength of the group, allowing for a more controlled nitration. ucalgary.ca

Nucleophilic Aromatic Substitution Reactions at C-2, C-4, and C-6 Positions

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2, 4, and 6 positions. stackexchange.com These positions are electronically analogous to the ortho and para positions of a nitro-activated benzene ring. The presence of the ring nitrogen atoms helps to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. stackexchange.comnih.gov

Nucleophilic attack is favored at the C-2 and C-4 positions because the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Halogenated pyrimidines are excellent substrates for SNAr reactions, allowing for the introduction of various nucleophiles. researchgate.net For instance, the displacement of a chloro group at the 4-position by an amine is a common synthetic transformation. youtube.commdpi.com The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. nih.gov

Table 2: Nucleophilic Aromatic Substitution on a Halogenated Pyrimidine

Substrate Nucleophile Position of Attack Product

This table illustrates a representative SNAr reaction on a pyrimidine derivative.

Oxidation and Reduction Pathways of the Pyrimidine Ring System

The oxidation of amines can occur at either the nitrogen atom or the alpha-carbon. libretexts.org Tertiary amines are typically oxidized by reagents like hydrogen peroxide to form amine oxides. libretexts.org The oxidation of this compound could potentially lead to the corresponding N-oxide or involve the pyrimidine ring itself, depending on the oxidant and reaction conditions. The electrochemical oxidation of amines often proceeds via an initial one-electron transfer to form a radical cation. mdpi.com

Reduction of the pyrimidine ring can also be achieved. For example, pyrimidine catabolism in some organisms involves the enzyme dihydrouracil (B119008) dehydrogenase, which catalyzes the reduction of the pyrimidine ring. nih.gov Chemical reduction methods can also be employed to saturate the heterocyclic ring.

N-Demethylation and N-Methylation Dynamics (mechanistic studies)

N-dealkylation, including N-demethylation, is a significant chemical transformation in both synthetic chemistry and biological systems. nih.govdntb.gov.ua

One of the classic methods for N-demethylation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. researchgate.net The mechanism involves the attack of the tertiary amine on cyanogen bromide to form a quaternary ammonium bromide intermediate, which then eliminates methyl bromide to yield an N-cyano derivative. Subsequent hydrolysis of the cyanamide (B42294) furnishes the secondary amine. researchgate.net

Another approach involves the use of chloroformates, such as α-chloroethyl chloroformate. This reagent reacts with the tertiary amine to form a carbamate (B1207046) intermediate, which can be hydrolyzed to the secondary amine. nih.gov

Catalytic methods for N-demethylation have also been developed. For example, RuCl₃ in the presence of an oxidant like hydrogen peroxide can catalyze the N-demethylation of methylamines. The proposed mechanism involves the oxidation of the amine to a methoxymethylamine derivative, followed by hydrolysis to the demethylated product. nih.gov

In biological systems, N-methylation is often catalyzed by N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. wikipedia.orgnih.gov These enzymes play a crucial role in the metabolism of various compounds. The mechanism involves the transfer of the methyl group from SAM to the nitrogen atom of the substrate. nih.gov For instance, pyridine (B92270) N-methyltransferase catalyzes the N-methylation of pyridine to form N-methylpyridinium. wikipedia.org The reverse reaction, enzymatic N-demethylation, is also a key metabolic pathway, often catalyzed by cytochrome P450 enzymes. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
5-Bromo-N-methylpyrimidin-4-amine
Acetanilide
4-Chloro-N-methylpyrimidine
N-methyl-N'-R-pyrimidine-4-amine
Hydrogen peroxide
Cyanogen bromide
α-chloroethyl chloroformate
S-adenosyl-L-methionine
Pyridine
N-methylpyridinium
Nitronium ion
RuCl₃
Amine oxide

Chemical N-Demethylation Strategies

The removal of an N-methyl group, or N-demethylation, is a significant chemical transformation. researchgate.net For N-methylated heterocyclic compounds like this compound, several classical and modern chemical strategies are available, primarily developed for tertiary amines and alkaloids. researchgate.netgoogle.com The applicability of these methods to this compound depends on the specific reactivity of the substrate, particularly the influence of the electron-deficient pyrimidine ring.

One of the oldest and most well-known methods is the von Braun reaction , which utilizes cyanogen bromide (BrCN). wikipedia.orgchempedia.info The reaction mechanism involves the initial attack of the tertiary amine on the cyanogen bromide, forming a quaternary ammonium salt. wikipedia.org Subsequent nucleophilic attack by the bromide ion displaces the methyl group, yielding bromomethane (B36050) and the corresponding N-cyanamide derivative. wikipedia.org This method, however, involves the use of the highly toxic BrCN reagent. nih.gov

A widely adopted alternative to the von Braun reaction involves the use of chloroformate reagents . researchgate.netmdpi.com Reagents such as 1-chloroethyl chloroformate (ACE-Cl) and phenyl chloroformate have proven to be effective for the N-demethylation of a variety of tertiary amines, including complex alkaloids. mdpi.comnih.govmdpi.com The process typically involves two steps: first, the reaction of the amine with the chloroformate reagent in a suitable solvent like 1,2-dichloroethane (B1671644) to form a carbamate intermediate. mdpi.comepa.gov Second, the carbamate is cleaved, often by heating in methanol (B129727), to yield the secondary amine. mdpi.comepa.gov This method is often preferred due to its milder conditions and cleaner reaction profiles compared to the von Braun reaction. mdpi.com

Another prominent strategy involves the oxidation of the amine to its N-oxide , followed by a rearrangement or reduction step. The initial oxidation can be achieved with various oxidizing agents, including hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). google.com The resulting N-oxide can then be treated with reagents like iron(II) sulfate (B86663) (FeSO₄) in a process related to the Polonovski reaction to induce demethylation. google.com Alternatively, transition metals with a zero oxidation state have been shown to effectively demethylate N-oxides. google.com A column chromatography-based method has also been developed, where the tertiary amine is passed through a column packed with solid-phase reagents that first oxidize the amine to the N-oxide and then effect demethylation, allowing for a simplified workup. nih.gov

The table below summarizes these primary N-demethylation strategies.

StrategyKey Reagent(s)IntermediateGeneral ObservationsReference(s)
von Braun ReactionCyanogen Bromide (BrCN)N-CyanamideClassic method; effective but uses highly toxic reagent. wikipedia.org, researchgate.net
Chloroformate Method1-Chloroethyl chloroformate (ACE-Cl), Phenyl chloroformateCarbamateWidely used, milder conditions, generally clean reactions. nih.gov, epa.gov, mdpi.com
Oxidation-Reduction/Rearrangementm-CPBA, H₂O₂ (oxidants); FeSO₄, Fe(0) (reductants)N-OxideVersatile method applicable to opiate and tropane (B1204802) alkaloids. google.com

Ring-Opening and Ring-Closing Reactions of Pyrimidine Heterocycles

The pyrimidine ring is a stable aromatic heterocycle, but under certain conditions, it can undergo ring-opening reactions. umich.edu Conversely, the construction of the pyrimidine ring system through ring-closing reactions is a cornerstone of heterocyclic synthesis. wikipedia.orgmdpi.com

Ring-opening of the pyrimidine core typically requires activation by specific functional groups and reactive conditions. For instance, some pyrimidine derivatives can undergo ring cleavage when heated with dilute acids. rsc.org This reactivity is highly dependent on the substitution pattern; the presence of a good leaving group on the ring is often necessary. rsc.org The mechanism can involve the attack of a nucleophile, such as water, on the protonated pyrimidine cation. rsc.org In biological systems, enzymatic hydrolysis can lead to ring-opening, as seen in the metabolic degradation of pyrimidines. umich.edu An unusual metabolic pathway has been reported for certain complex aryl-pyrimidine compounds, involving an initial N-oxidation followed by a ring-opening and subsequent ring-contraction to form an imidazole (B134444) ring, demonstrating that complex biochemical transformations can radically alter the heterocyclic core. nih.gov

The synthesis of the pyrimidine ring most commonly proceeds via ring-closing reactions . The principal and most widely used method involves the condensation of a three-carbon bifunctional component (a C-C-C fragment) with a compound containing an N-C-N fragment. wikipedia.orgbu.edu.eg Typical N-C-N synthons include amidines, ureas, and guanidines, which react with β-dicarbonyl compounds or their equivalents to form the heterocyclic ring. wikipedia.orgorganic-chemistry.org Many named reactions, such as the Biginelli reaction, fall under this category of synthesis. wikipedia.org These condensation reactions are versatile, allowing for the synthesis of a wide array of substituted pyrimidines by varying the starting materials. organic-chemistry.org

Photochemical Transformations and Stability under Irradiation

The interaction of ultraviolet (UV) radiation with pyrimidine derivatives can induce specific photochemical reactions, a subject of extensive study, particularly in the context of nucleic acids. nih.govnih.gov The inherent aromaticity of the pyrimidine ring provides it with some stability, but the absorption of UV energy can lead to distinct transformations.

A primary photochemical reaction for aminopyrimidines in aqueous solutions is photohydration . researchgate.net This process typically involves the addition of a water molecule across the 5,6-double bond of the pyrimidine ring, leading to the formation of 5-hydro-6-hydroxy derivatives. researchgate.net The rate and efficiency of this reaction can be influenced by factors such as the pH of the solution. cdnsciencepub.com

In the context of DNA, adjacent pyrimidine bases are known to undergo [2+2] cycloaddition reactions upon UV irradiation, forming cyclobutane pyrimidine dimers (CPDs) . nih.govnih.gov Another significant photoproduct is the (6-4) pyrimidine-pyrimidone photoproduct (6-4 PP) , which involves the formation of a covalent bond between the C6 position of one pyrimidine and the C4 position of an adjacent one. nih.gov While these reactions are specific to polynucleotide chains, they highlight the susceptibility of the pyrimidine C5-C6 double bond to photochemical alteration.

Photochemical reactions can also affect exocyclic groups. For example, photo-induced N-demethylation has been observed for compounds like 4-(dimethylamino)benzonitrile, where UV excitation in a polar solvent leads to the subtraction of a methyl group. researchgate.net This suggests that direct photochemical N-demethylation of this compound could be a potential transformation pathway under certain irradiation conditions, alongside other possible reactions of the pyrimidine ring itself.

Advanced Biological and Pharmacological Investigations of N Methylpyrimidin 4 Amine Derivatives

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of N-methylpyrimidin-4-amine derivatives is rooted in their ability to interact with specific biological targets with high affinity and selectivity. Understanding these interactions at a molecular level is crucial for the rational design of novel therapeutic agents.

A primary mechanism through which this compound derivatives exert their effects is through the inhibition of key enzymes involved in disease pathogenesis. The versatile chemical nature of the pyrimidine (B1678525) core allows for modifications that can be tailored to fit the active sites of various enzymes.

Kinases: Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. The aminopyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of kinases. smolecule.com

Janus Kinase 2 (JAK2): A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of JAK2. nih.gov The JAK2V617F mutation is a key driver in myeloproliferative neoplasms. nih.gov Compound A8 from this series demonstrated excellent potency against JAK2 kinase with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members. nih.gov Mechanistically, these compounds inhibit the phosphorylation of JAK2 and its downstream signaling pathways, leading to the induction of apoptosis in cancer cells. nih.gov

Aurora Kinases: These are a family of serine/threonine kinases that are critical for mitotic progression. A derivative, N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), has been developed as a highly selective and orally bioavailable inhibitor of Aurora kinases. acs.orgresearchgate.net This compound has shown activity against multidrug-resistant cancer cell lines. acs.orgresearchgate.net

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a key target in cancer therapy. nih.gov Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors. Compound 8h, for instance, displayed a high inhibitory activity with an IC50 of 0.0067 μM. nih.gov These inhibitors function by competing with the kinase tracer for binding, resulting in a loss of fluorescence resonance energy transfer (FRET). nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is implicated in several cancers. N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2 through in silico studies, which show strong binding affinities and stable protein conformations upon binding. nih.gov

Table 1: this compound Derivatives as Kinase Inhibitors
Derivative ClassTarget KinaseKey FindingsReference
N-(4-(aminomethyl)phenyl)pyrimidin-2-amineJAK2Compound A8 with IC50 of 5 nM; selective over other JAKs. nih.gov
Phthalazin-1-amineAurora KinasesAMG 900 is a highly selective, orally bioavailable inhibitor. acs.orgresearchgate.net
Pyrimidin-2-aminePLK4Compound 8h with IC50 of 0.0067 μM. nih.gov
N-(pyridin-3-yl)pyrimidin-4-amineCDK2Potent inhibition demonstrated in computational studies. nih.gov

DNA Gyrase: This bacterial enzyme is a type II topoisomerase that is essential for DNA replication, repair, and recombination, making it an attractive target for antibacterial agents. Certain pyridothienopyrimidine derivatives have been shown to be potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.gov For example, the 4'-(4-methyl-piperazin-1-yl)- derivative exhibited an IC50 value of 3.44 µM against DNA gyrase. nih.gov Docking studies have revealed that these compounds bind to the B subunit of DNA gyrase (GyrB). nih.gov Additionally, novel N-phenylpyrrolamide derivatives have been discovered as potent inhibitors of E. coli DNA gyrase with low nanomolar IC50 values. rsc.org

Nitric Oxide Synthase (NOS): Nitric oxide is a signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by NOS enzymes. nih.govresearchgate.net A series of 2-amino-4-methylpyridine (B118599) analogues, which share structural similarities with this compound, were synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.govnih.gov

While much of the research on this compound derivatives has focused on enzyme inhibition, their structural framework also allows for interactions with various cellular receptors. The anilinopyrimidine scaffold, for instance, has been explored for its ability to target members of the class III receptor tyrosine kinase family, such as platelet-derived growth factor receptor (PDGFR). unipd.it The binding of these derivatives to receptors can modulate downstream signaling pathways, influencing cellular processes like proliferation, differentiation, and survival. The specific nature of these interactions, including binding affinities and the precise receptor binding sites, are areas of ongoing investigation.

Beyond enzymes and receptors, this compound derivatives can interact with other critical cellular components.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, motility, and intracellular transport. nih.govnih.gov Disrupting microtubule dynamics is a validated strategy in cancer chemotherapy. Several N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been identified as a novel class of tubulin polymerization inhibitors. nih.gov These compounds were found to significantly inhibit tubulin assembly with IC50 values in the low micromolar range and competitively inhibit the binding of colchicine (B1669291) to tubulin. nih.gov Further studies on 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives have shown that they can effectively inhibit tubulin polymerization, leading to a G2/M phase arrest in the cell cycle and induction of apoptosis. nih.gov

Table 2: this compound Derivatives as Tubulin Polymerization Inhibitors
Derivative ClassMechanismCellular EffectReference
N-alkyl-N-substituted phenylpyridin-2-amineCompetitive inhibition of colchicine bindingInhibition of tubulin assembly nih.gov
2-chloro-4-aminopyrimidine / 2,6-dimethyl-4-aminopyrimidineInhibition of tubulin polymerizationG2/M phase arrest, apoptosis nih.gov

DNA Damage Repair: Polyubiquitin chains are known to play a role in DNA repair processes. nih.gov While direct interaction of this compound derivatives with DNA damage repair proteins is not extensively documented, their ability to modulate pathways involving ubiquitination suggests a potential indirect role. By inhibiting kinases involved in DNA damage response signaling or by affecting the ubiquitin-proteasome system, these compounds could influence the cell's capacity to repair damaged DNA.

Cellular Pathway Interrogation

The molecular interactions of this compound derivatives translate into broader effects on cellular pathways, making them valuable tools for studying and modulating complex biological systems.

Ubiquitin-Proteasome Pathway (UPP): The UPP is a major system for protein degradation in eukaryotic cells, controlling the levels of many regulatory proteins. nih.govnih.gov The process of ubiquitination, where proteins are tagged with ubiquitin for degradation, is a multi-step enzymatic cascade. nih.govnih.gov While direct inhibitors of the UPP based on the this compound scaffold are not prominently reported, the pathway's function is intrinsically linked to the kinase signaling that these compounds inhibit. Many short-lived regulatory proteins, including key components of signal transduction pathways, are substrates of the UPP. nih.gov By inhibiting the kinases that phosphorylate these proteins, this compound derivatives can prevent their recognition by the UPP, thereby stabilizing them and altering downstream signaling.

Epigenetic Modification: The role of this compound derivatives in directly modulating epigenetic modifications is an emerging area of research. Epigenetic processes, such as DNA methylation and histone modification, are critical for regulating gene expression. The enzymes that catalyze these modifications, such as histone methyltransferases and demethylases, are also potential targets for small molecule inhibitors. Given the success of targeting other enzyme families with the pyrimidine scaffold, it is plausible that derivatives could be designed to selectively inhibit epigenetic modifiers, thereby altering gene expression patterns and cellular phenotypes.

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a crucial role in tumor progression, metastasis, and response to therapy. nih.govmdpi.com The interactions within the TME are mediated by a network of cytokines, chemokines, and growth factors, many of which are regulated by the signaling pathways that this compound derivatives are known to inhibit. nih.gov

By targeting kinases such as JAK2, these derivatives can interfere with the signaling of cytokines that are critical for the communication between cancer cells and immune cells within the TME. nih.gov This can lead to a reprogramming of the TME, potentially reducing its immunosuppressive nature and enhancing the efficacy of immunotherapies. nih.gov For example, the modulation of signaling pathways in tumor-associated macrophages or myeloid-derived suppressor cells could alter their function and impact tumor growth. nih.gov While the direct effects of this compound derivatives on the various cellular components of the TME are still being elucidated, their ability to interfere with key signaling nodes makes them promising candidates for therapies that target not only the tumor cells but also their supportive environment.

Diverse Biological Activities and Underlying Mechanisms

Derivatives of this compound are a significant class of heterocyclic compounds that have drawn interest in medicinal chemistry due to their wide range of biological activities. These compounds are structurally similar to endogenous purines, allowing them to interact with a variety of biological targets.

Anticancer Mechanisms

This compound derivatives have emerged as a promising scaffold in the development of novel anticancer agents. researchgate.netnih.gov Their mechanisms of action are diverse, primarily targeting key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.

One of the most significant anticancer mechanisms of these derivatives is the inhibition of protein kinases . ed.ac.uknih.govrsc.org Many pyrimidine derivatives mimic the adenine (B156593) ring of ATP, the energy currency of the cell, enabling them to bind to the ATP-binding site of kinases and block their activity. ed.ac.uknih.gov This inhibition can disrupt signaling pathways that are crucial for cancer cell growth and survival. For instance, some derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Dysregulation of CDK2 is a hallmark of several cancers, making it an attractive therapeutic target. nih.gov Similarly, derivatives have been developed as inhibitors of Polo-like kinase 4 (PLK4), another important regulator of mitosis, the process of cell division. researchgate.net Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death. researchgate.net

Another critical mechanism is the induction of apoptosis , or programmed cell death. nih.govnih.gov Cancer cells often have defects in their apoptotic machinery, allowing them to survive and proliferate uncontrollably. This compound derivatives have been shown to trigger apoptosis in various cancer cell lines. nih.govnih.gov For example, certain 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines have been identified as potent apoptosis inducers. nih.gov Some compounds achieve this by inhibiting tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. nih.gov Disruption of the mitotic spindle activates cellular checkpoints that trigger apoptosis. Other derivatives have been shown to induce apoptosis through the suppression of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

Furthermore, some derivatives exhibit anticancer activity by interfering with DNA and RNA synthesis . mdpi.com By mimicking natural pyrimidines, these compounds can be incorporated into DNA and RNA, leading to the termination of chain elongation or the production of non-functional nucleic acids. This disruption of genetic material can halt cell proliferation and induce cell death. mdpi.com

The following table summarizes the anticancer mechanisms of selected this compound derivatives:

Compound ClassMechanism of ActionTarget Cancer Cell Lines
4-Anilino-N-methylthieno[3,2-d]pyrimidinesApoptosis induction via tubulin polymerization inhibitionT47D human breast cancer
4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-aminesPLK4 inhibition, leading to mitotic disorder and apoptosisBreast cancer cells
4-Aminopyrazolo[3,4-d]pyrimidinesInhibition of tumor growthRenal cancer (UO-31), Leukemia (HL-60(TB), MOLT-4), Melanoma (SK-MEL-5)
Thiazolo[4,5-d]pyrimidinesCytotoxic activity, growth inhibitionMelanoma (C32, A375), Breast cancer (MCF-7), Prostate cancer (DU145)
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK2 inhibitionVarious cancers with overexpressed CDK2

Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

The versatile scaffold of this compound has also been exploited to develop potent antimicrobial agents.

Antibacterial Activity: Derivatives of this compound have demonstrated significant activity against a range of bacterial strains. researchgate.net One key mechanism of action is the inhibition of bacterial DNA replication enzymes , such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for maintaining the proper topology of DNA during replication and are validated targets for antibacterial drugs. For instance, certain pyridothienopyrimidine derivatives have been shown to be potent dual inhibitors of both DNA gyrase and topoisomerase IV. nih.gov Other pyrimidine derivatives have been synthesized to target bacterial protein synthesis. japsonline.com

Antifungal Activity: Several this compound derivatives have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi. mdpi.comnih.govnih.govacs.orgfrontiersin.org These compounds have shown efficacy against fungi that cause significant crop damage. nih.gov For example, pyrimidine derivatives containing an amide moiety have exhibited excellent antifungal activity against Phomopsis sp., a fungus that causes kiwifruit soft rot disease. nih.gov The mechanism of action for many of these antifungal derivatives is still under investigation, but it is believed that they may interfere with essential fungal metabolic pathways.

Antiviral Activity: The antiviral potential of this compound derivatives has been explored against a variety of viruses, including influenza virus, coronaviruses, and herpes viruses. nih.govnih.govresearchgate.net The mechanisms of antiviral action can vary depending on the specific derivative and the virus. Some compounds have been shown to inhibit viral replication by targeting viral enzymes or by interfering with the viral life cycle. nih.gov For example, certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives have demonstrated potent anti-influenza virus activity. nih.gov Research has also shown that some 4,7-disubstituted pyrimido[4,5-d]pyrimidines exhibit selective efficacy against human coronaviruses. mdpi.com

The table below provides examples of the antimicrobial activity of this compound derivatives:

Compound ClassAntimicrobial ActivityTarget Organisms
PyridothienopyrimidinesAntibacterialBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
Pyrimidine derivatives with an amide moietyAntifungalBotryosphaeria dothidea, Phomopsis sp., Botrytis cinereal
2-Amino-4-(ω-hydroxyalkylamino)pyrimidinesAntiviralInfluenza A and B viruses
4,7-Disubstituted pyrimido[4,5-d]pyrimidinesAntiviralHuman coronavirus 229E and OC43

Anti-inflammatory Pathways

This compound derivatives have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.

A primary mechanism by which these compounds exert their anti-inflammatory effects is through the inhibition of key enzymes in the inflammatory cascade , such as cyclooxygenase (COX) enzymes. rsc.org COX enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. By inhibiting COX enzymes, these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation. rsc.org

Another important anti-inflammatory mechanism is the inhibition of pro-inflammatory cytokine release . nih.gov Cytokines are small proteins that play a crucial role in cell signaling during an immune response. Overproduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), can lead to chronic inflammation. Certain pyridinyl pyrimidine derivatives have been shown to inhibit the release of these cytokines from peripheral blood mononuclear cells. nih.gov The underlying mechanism for this inhibition is often the modulation of mitogen-activated protein (MAP) kinase pathways, such as the p38 MAP kinase pathway, which are involved in the production of inflammatory cytokines. nih.gov

The following table highlights the anti-inflammatory mechanisms of specific this compound derivatives:

Compound ClassMechanism of ActionKey Targets
Pyridinyl pyrimidinesInhibition of pro-inflammatory cytokine releaseTNF-α, IL-1β, p38 MAP kinase
Polysubstituted pyrimidinesSuppression of prostaglandin (B15479496) E2 (PGE2) generationCOX enzymes
Pyrazolo[3,4-d]pyrimidinesInhibition of COX-2 activityCOX-2 enzyme

Neurological Activity Modulation (e.g., CNS Depressants, Anxiolytics)

The structural features of this compound derivatives also allow them to interact with targets in the central nervous system (CNS), leading to a range of neurological activities. While this area is less explored compared to their other pharmacological properties, some studies have indicated their potential as CNS depressants and anxiolytics.

The anxiolytic and CNS depressant effects of these compounds are thought to be mediated through their interaction with neurotransmitter systems in the brain. For example, some derivatives may act as modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. By enhancing the activity of GABA, these compounds can produce a calming and sedative effect.

It is important to note that the specific mechanisms and targets for the neurological activities of most this compound derivatives are still under active investigation.

Other Pharmacological Activities (e.g., Antimalarial, Anthelmintic, Antidiabetic)

The therapeutic potential of this compound derivatives extends beyond the activities mentioned above.

Antimalarial Activity: Malaria remains a significant global health problem, and the emergence of drug-resistant strains of the malaria parasite necessitates the development of new antimalarial agents. Hybrid molecules combining the 4-aminoquinoline (B48711) pharmacophore, a known antimalarial scaffold, with a pyrimidine moiety have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov The proposed mechanism of action for these hybrid compounds involves binding to heme and DNA, thereby interfering with the parasite's detoxification of heme and its DNA replication. nih.gov

Anthelmintic Activity: Helminth infections, caused by parasitic worms, affect a large portion of the world's population. Researchers have identified 2,4-diaminothieno[3,2-d]pyrimidines as a new class of anthelmintics with activity against both the adult and egg stages of the whipworm Trichuris muris. nih.govplos.org The exact mechanism of action of these compounds is still being elucidated but represents a promising avenue for the development of new treatments for whipworm infections.

Antidiabetic Activity: Diabetes mellitus is a chronic metabolic disorder characterized by high blood sugar levels. This compound derivatives have been investigated as potential antidiabetic agents through various mechanisms. researchgate.netnih.gov Some derivatives act as inhibitors of dipeptidyl peptidase-IV (DPP-IV) , an enzyme that inactivates incretin (B1656795) hormones, which are involved in regulating blood glucose levels. pnrjournal.com By inhibiting DPP-IV, these compounds can enhance the action of incretins and improve glycemic control. Other derivatives have been shown to inhibit α-amylase and α-glucosidase , enzymes that break down carbohydrates in the gut. researchgate.netresearchgate.net Inhibition of these enzymes slows down the absorption of glucose, thereby reducing post-meal blood sugar spikes.

This broad spectrum of pharmacological activities underscores the importance of the this compound scaffold in medicinal chemistry and highlights its potential for the development of new therapeutic agents for a wide range of diseases.

Medicinal Chemistry and Drug Discovery Paradigms for N Methylpyrimidin 4 Amine Analogues

N-Methylpyrimidin-4-amine as a Privileged Scaffold in Rational Drug Design

The this compound core is a significant "privileged scaffold" in the field of medicinal chemistry. This designation is attributed to its inherent ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The pyrimidine (B1678525) ring system, an essential component of nucleobases in DNA and RNA, provides a versatile framework that can be readily functionalized to modulate biological activity. nih.gov Its derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov

The strategic importance of the aminopyrimidine moiety is evident in its prevalence in numerous kinase inhibitors. nih.gov Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) structures can form crucial hydrogen bonds with the hinge region of kinases, a key interaction for potent inhibition. nih.gov This ability to mimic the adenine (B156593) core of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site of kinases.

The N-methyl group on the exocyclic amine can influence several key properties of a drug candidate, including its solubility, metabolic stability, and binding affinity. This substitution can provide a vector for further chemical modification, allowing for the fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The adaptability of the this compound scaffold allows medicinal chemists to systematically modify its structure to achieve desired potency and selectivity for specific biological targets, making it a cornerstone in rational drug design.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization, systematically exploring how chemical modifications to a lead compound affect its biological activity. For analogues of this compound, SAR studies focus on modifications at various positions of the pyrimidine ring and the N-methylamino substituent to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy in the lead optimization of pyrimidine-based compounds is the introduction of various substituents on the pyrimidine core. For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, the introduction of a 5-methyl group on the pyrimidine ring of an N-benzyl-2-phenylpyrimidin-4-amine scaffold resulted in a roughly two-fold increase in potency. acs.org Conversely, moving the methyl group to the 6-position led to a three-fold decrease in potency, highlighting the sensitivity of the target's binding pocket to the substitution pattern. acs.org

In another example involving pyrimidine-4-carboxamides as NAPE-PLD inhibitors, SAR studies revealed the importance of the N-methylphenethylamine group for inhibitory activity. nih.govacs.org Complete removal of this group resulted in inactive compounds, while the N-methyl substituent was found to be preferable to an unsubstituted amine. nih.govacs.org These studies underscore the critical role of systematic structural modifications in elucidating the key pharmacophoric features required for potent biological activity.

The following interactive table summarizes key SAR findings for pyrimidine derivatives from the literature, illustrating the impact of substitutions on activity.

ScaffoldPosition of ModificationModificationEffect on ActivityReference
N-Benzyl-2-phenylpyrimidin-4-amine5-position of pyrimidineMethyl group~2-fold increase in potency acs.org
N-Benzyl-2-phenylpyrimidin-4-amine6-position of pyrimidineMethyl group3-fold decrease in potency acs.org
Pyrimidine-4-carboxamideR2 substituentRemoval of N-methylphenethylamineInactive compound nih.govacs.org
Pyrimidine-4-carboxamideR2 substituentN-Methyl vs. N-HN-Methyl preferred nih.govacs.org

Design and Synthesis of this compound Analogues for Specific Therapeutic Targets

The rational design and synthesis of this compound analogues are often directed towards specific therapeutic targets implicated in disease. A prominent area of focus is the development of kinase inhibitors for cancer therapy. For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were designed as potent and selective CDK2 inhibitors. mdpi.com The design strategy involved the bioisosteric replacement of a phenylsulfonamide moiety in a lead compound with pyrazole (B372694) derivatives. mdpi.com This led to the discovery of a compound with a Ki value of 0.005 µM for CDK2 and sub-micromolar antiproliferative activity against a panel of cancer cell lines. mdpi.com

The synthesis of such targeted analogues often involves multi-step reaction sequences. A general approach for synthesizing substituted pyrimidine derivatives begins with a commercially available dichloropyrimidine. Regioselective substitution at one of the chloro positions, followed by a coupling reaction (such as a Suzuki coupling) at the other chloro position, allows for the introduction of diverse functionalities. For instance, the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives started with 2,4-dichloro-5-methylpyrimidine, followed by reaction with various methanamines and a subsequent Suzuki coupling with an appropriate boronic acid. acs.org

Fragment-Based Drug Design Incorporating the N-Methylpyrimidine Moiety

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, focusing on the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency. nih.gov These fragments serve as starting points for the development of more potent and selective drug candidates through a process of fragment growing, linking, or merging. nuph.edu.uabu.edu

The N-methylpyrimidine moiety is an ideal candidate for inclusion in fragment libraries due to its favorable physicochemical properties and its proven ability to interact with key biological targets, particularly the hinge region of kinases. A fragment library containing the N-methylpyrimidine core could be screened against a target of interest using biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance to identify initial hits. drughunter.com

Once a fragment containing the N-methylpyrimidine moiety is identified as a binder, its structure can be elaborated to improve its affinity and selectivity.

Fragment Growing: This involves extending the fragment to interact with adjacent binding pockets on the target protein.

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be linked together to create a larger, more potent molecule.

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments into a single, optimized molecule.

While specific examples of FBDD campaigns starting directly with an "N-methylpyrimidine" fragment are not extensively detailed in the provided search results, the general principles of FBDD are highly applicable. The pyrimidine scaffold is a common feature in many known drugs, and its use as a starting point in FBDD is a logical and promising approach for the discovery of novel therapeutics.

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govnih.gov This approach is particularly valuable in the optimization of this compound analogues.

A common bioisosteric replacement for the pyrimidine ring itself is another five- or six-membered heterocycle. For example, replacing a phenyl ring with a pyridyl or thiophene (B33073) ring can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target protein. cambridgemedchemconsulting.com

In the context of the substituents on the this compound scaffold, a wide range of bioisosteric replacements can be considered. For instance, a carboxylic acid group could be replaced by a tetrazole, which is a well-known non-classical bioisostere. nih.gov Amide bonds, which can be susceptible to metabolic cleavage, can be replaced with more stable linkers like 1,2,4-oxadiazoles or 1,2,3-triazoles. nih.gov

The impact of such replacements on activity and selectivity can be profound. In the development of CDK2 inhibitors, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to a novel series of compounds with potent CDK2 inhibitory activity. mdpi.com Similarly, in the optimization of γ-secretase inhibitors, replacing an amide with an oxadiazole ring resulted in a potent and selective inhibitor. nih.gov The strategic application of bioisosteric replacements allows medicinal chemists to systematically modulate the properties of this compound analogues to achieve a desired therapeutic profile. researchgate.net

High-Throughput Screening and Virtual Screening Strategies for this compound Libraries

High-Throughput Screening (HTS) and Virtual Screening (VS) are essential tools in modern drug discovery for the rapid identification of hit compounds from large chemical libraries. chemdiv.combenthamscience.com These strategies are highly applicable to the discovery of novel bioactive molecules based on the this compound scaffold.

High-Throughput Screening (HTS) involves the automated testing of large libraries of compounds against a specific biological target. chemdiv.com A library of diverse this compound analogues could be synthesized and screened in a cell-based or biochemical assay to identify compounds that modulate the activity of the target. The success of an HTS campaign is highly dependent on the quality and diversity of the compound library. chemdiv.com Focused libraries, designed to target specific protein families like kinases, can have significantly higher hit rates. thermofisher.com

Virtual Screening (VS) utilizes computational methods to screen large databases of chemical structures in silico to identify molecules that are likely to bind to a target of interest. nih.govresearchgate.net VS can be broadly categorized into two approaches:

Ligand-based virtual screening (LBVS): This method uses the structural information of known active compounds to identify new molecules with similar properties.

Structure-based virtual screening (SBVS): This approach requires the 3D structure of the biological target and involves docking candidate molecules into the binding site to predict their binding affinity.

For this compound libraries, both HTS and VS can be powerful discovery engines. For example, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to identify novel inhibitors of human thymidylate synthase. nih.gov This study led to the design of a library of 42 molecules, with four compounds identified as having better interactions and docking scores than the standard drug. nih.gov The integration of both HTS and VS can streamline the drug discovery process, allowing for the efficient identification and prioritization of promising this compound analogues for further development.

Computational and Theoretical Approaches in N Methylpyrimidin 4 Amine Research

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of N-methylpyrimidin-4-amine and its derivatives. These calculations provide a robust framework for understanding the molecule's geometry, electronic properties, and reactivity.

Molecular Geometry and Electronic Structure Analysis

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in this compound and understanding the distribution of electrons within the molecule. DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For a related compound, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, DFT has been used to determine its optimized geometry, showing that the pyrimidine (B1678525) ring is planar. irjweb.com

ParameterCalculated Value (Analogous Pyrimidine Derivative)
C-N Bond Length (pyrimidine ring)~1.34 Å
C-N Bond Length (exocyclic amine)~1.37 Å
C-N-C Bond Angle (pyrimidine ring)~116°
H-N-C Bond Angle (exocyclic amine)~118°

Molecular Orbital Analysis (HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For a similar pyrimidine derivative, the HOMO-LUMO energy gap has been calculated using DFT, revealing insights into its chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, while the LUMO would be distributed over the pyrimidine ring.

ParameterCalculated Value (Analogous Pyrimidine Derivative) irjweb.com
HOMO Energy-6.2613 eV
LUMO Energy-0.8844 eV
HOMO-LUMO Energy Gap5.3769 eV

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netthaiscience.infotci-thaijo.org The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group due to their lone pairs of electrons. researchgate.net These regions would be the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the methyl and amino groups would exhibit positive potential.

Protonation Equilibria and Computational Acidity Prediction

Computational methods can be employed to predict the acidity (pKa) of different sites within a molecule, providing insights into its behavior in solutions of varying pH. nih.govnih.gov For this compound, there are multiple potential sites for protonation, primarily the nitrogen atoms of the pyrimidine ring and the exocyclic amino group.

By calculating the Gibbs free energy change associated with the protonation and deprotonation of each site, it is possible to estimate their respective pKa values. researchgate.net These calculations often involve a thermodynamic cycle and can be performed using various quantum chemical methods in conjunction with a solvent model to simulate the aqueous environment. peerj.com Such predictions are valuable for understanding the molecule's ionization state under physiological conditions.

Mechanistic Studies of Chemical Reactions (e.g., N-Demethylation Pathways)

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound, such as N-demethylation. researchgate.net This reaction, which involves the removal of the methyl group from the exocyclic nitrogen, is a common metabolic pathway for many N-methylated compounds. acs.org

Theoretical studies can map out the potential energy surface of the reaction, identifying transition states and intermediates. nih.gov For N-demethylation, computational models can investigate different proposed mechanisms, such as those involving oxidation by cytochrome P450 enzymes. These studies can determine the activation energies for each step, helping to identify the most favorable reaction pathway.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound and its interactions with other molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of the molecule and its interactions with solvent molecules or biological macromolecules. rsc.org

In the context of this compound, MD simulations can be used to investigate its solvation properties, exploring how water molecules arrange around the solute and the nature of the hydrogen bonding interactions. mdpi.com Furthermore, if this compound is being studied as a ligand for a biological target, MD simulations can be used to model the binding process, assess the stability of the ligand-protein complex, and identify key intermolecular interactions that contribute to binding affinity. nih.gov

Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of a ligand binding to its protein target. Unlike static methods like molecular docking, MD simulations provide a time-resolved view of the conformational changes in both the ligand and the protein, offering a more realistic representation of the binding event.

In the study of pyrimidine derivatives, MD simulations have been crucial for validating docking poses and assessing the stability of the ligand-protein complex over time. For instance, simulations of pyrimidine-based inhibitors targeting Focal Adhesion Kinase (FAK) and cyclin-dependent kinases (CDK) have been used to confirm that the ligand remains stably bound within the active site. rsc.orgnih.govnih.gov These simulations can reveal key information about the binding mechanism.

Key findings from MD studies on related N-methyl pyrimidones and other pyrimidine derivatives highlight the importance of specific interactions for stable binding:

Hydrogen Bonds: MD simulations often identify crucial and stable hydrogen bonds between the ligand and key amino acid residues in the protein's active site. For example, in the binding of N-methyl pyrimidones to a prototype foamy virus (PFV) integrase-DNA complex, a critical hydrogen bond with the Tyr212 residue was shown to be vital for stabilization. nih.gov

Hydrophobic Interactions: These interactions are fundamental for the stability of many ligand-protein complexes. The halobenzyl moiety of N-methyl pyrimidones demonstrated significant hydrophobic interactions with conserved Tyr212 and Pro214 residues. nih.gov

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often coupled with MD simulations to calculate the binding free energy (ΔG_binding). These calculations help quantify the affinity of the ligand for the protein and can decompose the energy to identify which residues contribute most to the binding. For a novel pyrimidine-based FAK inhibitor, the calculated binding free energy was -158.362 kJ mol⁻¹, indicating strong and stable binding. rsc.org

By applying these methods to this compound, researchers can elucidate its binding stability, identify key interacting residues, and understand the conformational dynamics that govern its interaction with a specific biological target.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformers, can have varying energy levels, and understanding the preferred, low-energy conformations of a molecule like this compound is critical for predicting its binding mode and biological activity.

The introduction of an N-methyl group can have significant conformational consequences. It creates a tertiary amide or amine, which can influence the planarity and rotational barriers within the molecule. mdpi.com Computational studies on related N-methylated heterocyclic rings, such as N-methyl piperidine, have explored the energy differences between various ring conformers, like the "chair" and "twist" forms. rsc.org

For this compound, conformational analysis would typically involve:

Potential Energy Surface (PES) Scanning: This computational technique involves systematically rotating specific dihedral angles (torsional angles) within the molecule and calculating the corresponding energy at each step. This allows for the identification of low-energy (stable) and high-energy (unstable) conformations.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to optimize the geometry of different potential conformers and calculate their relative energies with high accuracy. This can help determine the most likely conformation of the molecule in a biological system.

The key conformational questions for this compound would include the orientation of the methylamino group relative to the pyrimidine ring and the degree of planarity of the entire system, as these factors directly impact how the molecule fits into a protein's binding pocket.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a fundamental tool for structure-based drug design, used to screen virtual libraries of compounds and to hypothesize the binding mode of a potential drug molecule. The process involves sampling a large number of orientations and conformations of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity.

Numerous studies have employed molecular docking to investigate the interaction of pyrimidine derivatives with various protein targets, particularly protein kinases, which are frequently implicated in cancer. nih.govresearchgate.net For example, docking studies have successfully predicted the binding modes of aminopyrimidine derivatives with targets like C-Jun-N-Terminal Kinase (JNK) and cyclin-dependent kinase 2 (CDK2). nih.govsemanticscholar.org These studies often reveal key interactions, such as hydrogen bonds with the hinge region of the kinase, which are crucial for inhibitory activity. A docking study of a 4-aminopyrimidine (B60600) derivative against the CDK2 receptor (PDB ID: 1HCK) showed a strong binding energy of -7.9 kcal/mol, with hydrogen bonds forming with key residues like THR 165, GLU 12, and LYS 33. nih.gov

Table 1: Representative Molecular Docking Results for Pyrimidine Derivatives Against Kinase Targets
Pyrimidine Derivative ClassProtein Target (PDB ID)Binding Energy / Score (kcal/mol)Key Interacting ResiduesReference
4-(2-amino-3, 5-dibromophenyl)-6-(4-chlorophenyl) pyrimidin-2-amineCDK2 (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14 nih.gov
4-(4-(4-(Methyl sulfonamido) phenyl) pyrimidin 2yl-amino) benzenesulfonamideJNK3 (1PMN)-12.19 (Docking Score)MET 149, LYS 93, GLN 75 semanticscholar.org
Pyrazolo[3,4-d]pyrimidine derivativec-Src Kinase-8.5 (Docking Score)MET 341, THR 338, GLU 310 nih.gov
Pyrazolo[3,4-d]pyrimidine derivativeAbl Kinase-9.1 (Docking Score)MET 318, THR 315, PHE 382 nih.gov

These examples demonstrate how molecular docking can be applied to this compound to predict its binding affinity and interaction patterns with potential protein targets, providing a structural basis for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to identify the physicochemical properties or structural features that are critical for a molecule's activity, enabling the prediction of the activity of new, unsynthesized compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. These methods align a series of molecules and calculate their steric and electrostatic fields. By correlating these fields with biological activity, 3D-QSAR models can generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity.

The pyrimidine scaffold has been the subject of numerous 3D-QSAR studies to optimize its activity against various targets. rsc.orgnih.govresearchgate.netnih.govresearchgate.net These studies consistently produce statistically robust models with good predictive power.

Table 2: Statistical Validation of 3D-QSAR Models for Pyrimidine Derivatives
TargetModelq² (or r²cv)r² (Conventional)r²pred (Predictive)Reference
AXL KinaseCoMFA0.7000.9110.709 researchgate.net
FAKCoMFA0.6640.973Not Reported rsc.org
FAKCoMSIA0.7550.999Not Reported rsc.org
c-Src KinaseCoMSIA0.8770.9790.872 nih.gov
Abl KinaseCoMSIA0.8850.9820.876 nih.gov

The statistical parameters in Table 2, such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred), validate the reliability of these models. The contour maps generated from these analyses provide clear guidance for drug design. For example, they might indicate that a bulky, electropositive group is favored in one region of the molecule, while a smaller, electronegative group is preferred in another to enhance binding and activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

In drug discovery, a compound must not only be potent but also possess favorable ADMET properties to be a viable drug candidate. Early in silico prediction of these properties is crucial to identify potential liabilities and guide the optimization of lead compounds, reducing the risk of late-stage failures. gjpb.de

Computational tools and web servers (e.g., SwissADME, PreADMET) are widely used to predict a range of ADMET-related parameters based on a molecule's structure. nih.gov For aminopyrimidine derivatives, these predictions are a standard part of the computational evaluation. researchgate.netresearchgate.netnih.gov

Key predicted properties include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. chemrevlett.com

Distribution: Predictions include blood-brain barrier (BBB) penetration, which is critical for CNS-targeting drugs, and plasma protein binding (PPB).

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes helps to identify potential drug-drug interactions.

Toxicity: Various toxicological endpoints, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition), can be predicted.

Table 3: Representative In Silico ADMET Profile for an Aminopyrimidine Derivative
Property CategoryParameterPredicted Value/ClassificationSignificance
PhysicochemicalMolecular Weight< 500 g/molGood oral bioavailability (Lipinski's Rule)
logP (Lipophilicity)1-3Optimal for absorption and distribution researchgate.net
AbsorptionHuman Intestinal AbsorptionHighGood absorption from the gut
Caco-2 PermeabilityHighIndicates high potential for absorption
DistributionBBB PermeantNoLess likely to cause CNS side effects
MetabolismCYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
ToxicityAmes MutagenicityNon-mutagenLow risk of being carcinogenic
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

By generating such a profile for this compound, medicinal chemists can quickly assess its potential as a drug candidate and identify areas for structural modification to improve its pharmacokinetic and safety profile.

Advanced Analytical Methodologies in N Methylpyrimidin 4 Amine Research

Chromatographic Techniques for Structural Elucidation, Purity Assessment, and Quantification

Chromatographic methods are fundamental in the analytical workflow for N-methylpyrimidin-4-amine, enabling the separation of the compound from impurities and other components. The choice of technique is often dictated by the compound's volatility, polarity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine (B1678525) derivatives like this compound due to its versatility and high resolution. researchgate.net Reversed-phase HPLC is particularly common, utilizing C8 or C18 silica (B1680970) gel columns for separation. researchgate.net

For purity assessment and quantification, HPLC methods are validated for parameters such as selectivity, precision, accuracy, and linearity. ptfarm.pl A typical HPLC setup for a related pyrimidine derivative involved a LiChrosorb® 100 RP-18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at a specific wavelength. ptfarm.pl The analysis of pyrimidine derivatives often employs isocratic or gradient elution systems with a variety of mobile phases, and detection is commonly achieved through UV-Vis absorbance or mass spectrometry. researchgate.netresearchgate.net Ion-pairing chromatography, a subset of HPLC, is also utilized for the quantification of purines and pyrimidines, as it allows for the retention of charged molecules on a reverse-phase column. nih.gov

ParameterTypical Value/ConditionSource
Column C8 or C18 silica gel researchgate.net
Mobile Phase Acetonitrile/Phosphate Buffer ptfarm.pl
Detection UV-Vis Absorbance, Mass Spectrometry researchgate.netresearchgate.net
Flow Rate 1–1.5 mL/min researchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and thermally stable compounds. While amines can be challenging to analyze by GC due to potential peak tailing and poor reproducibility, derivatization can overcome these issues. vt.edu For general amine analysis, a DB5-MS column with a temperature program can be employed. waters.com

GC-MS is instrumental in both identifying and quantifying pyrimidine bases and their derivatives. nih.gov The mass spectrometer provides detailed structural information and allows for sensitive detection. For instance, the analysis of silylated derivatives of pyrimidine bases has been successfully performed using GC-MS, achieving low detection limits. nih.gov It is important to note that the choice of injection solvent in GC-MS analysis of amines can sometimes lead to the formation of condensation products, a factor that must be considered during method development. nih.gov

TechniqueApplicationKey ConsiderationsSource
GC Separation of volatile aminesDerivatization may be required to improve peak shape and reproducibility. vt.edu
GC-MS Identification and quantificationProvides structural information and high sensitivity. Solvent choice can impact results. nih.govnih.gov

Ion Chromatography (IC) for Charged Derivatives

Ion Chromatography (IC) is a specialized technique well-suited for the analysis of ionic species. Since this compound and its derivatives can be protonated to form cations, IC offers an effective means of separation and quantification. Amines, being weak bases, are amenable to analysis by cation-exchange chromatography. thermofisher.comthermofisher.com

Modern IC systems can separate common cations and various amines in a single analysis. amazonaws.com The use of cation-exchange columns, such as the Dionex IonPac series, allows for the separation of a wide range of amines. thermofisher.com Suppressed conductivity detection is a common method that provides excellent sensitivity for amine analysis. thermofisher.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org This method is particularly useful for the analysis of charged molecules like protonated this compound and its derivatives. CE offers very high separation efficiency, often exceeding that of HPLC, due to the flat flow profile of electroosmotic flow. wikipedia.org

CE has been successfully applied to the separation of purine (B94841) and pyrimidine bases by leveraging their partial ionization in alkaline buffers. nih.govmuni.cz The separation can be optimized by adjusting parameters such as buffer pH and concentration. nih.govmuni.cz Detection in CE is typically performed using UV absorbance, where a section of the capillary itself serves as the detection cell. wikipedia.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of different nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the ¹H-NMR spectrum showed distinct singlets for the two methyl groups and the methylene (B1212753) group, as well as a singlet for the pyrazole (B372694) proton. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. In the same related pyrimidine derivative, the ¹³C-NMR spectrum provided signals corresponding to the methyl carbons, the methylene carbon, and the various carbons of the pyrazolo[3,4-d]pyrimidine ring system. mdpi.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure of this compound.

The structural confirmation of synthesized pyrimidine derivatives is routinely achieved through a combination of elemental analysis, high-resolution mass spectrometry, and comprehensive NMR spectroscopy (¹H, ¹³C). mdpi.com

TechniqueInformation Provided
¹H NMR Number and type of protons, chemical environment, proton-proton coupling.
¹³C NMR Number and type of carbon atoms.
2D-NMR (e.g., COSY, HSQC) Connectivity between protons and between protons and carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique measures the mass-to-charge ratio (m/z) of ions, providing a distinct molecular signature.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional MS by measuring m/z values with extremely high accuracy, typically to several decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules with very similar nominal masses. researchgate.netlongdom.org For this compound (C₅H₇N₃), the monoisotopic mass is 109.063995 Da. uni.lu HRMS can confirm this exact mass, differentiating it from other potential isobaric compounds.

In MS analysis, the molecule is first ionized. Depending on the ionization technique and conditions, various adducts can be formed. The high-resolution capabilities of modern instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, are crucial for resolving these different species. researchgate.netlongdom.org

Adduct TypePredicted m/z
[M+H]⁺110.07127
[M+Na]⁺132.05321
[M+K]⁺148.02715
[M+NH₄]⁺127.09782
[M-H]⁻108.05672

Table 1. Predicted m/z values for this compound adducts. Data sourced from computational predictions. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that provide structural information. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org Analysis of these fragments helps to confirm the structure of this compound.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent method for structural identification. As a secondary amine, this compound is expected to exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The absence of two distinct bands in this region helps to distinguish it from a primary amine, while the presence of any band rules out a tertiary amine structure. orgchemboulder.com Other key vibrational modes include C-N stretching and the vibrations associated with the pyrimidine ring.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3350 - 3310Weak
C-H Stretch (aromatic/methyl)3100 - 3000 / 3000 - 2850Medium-Weak
C=N and C=C Stretch (pyrimidine ring)1650 - 1450Medium-Strong
C-N Stretch (aromatic amine)1335 - 1250Strong
N-H Wag910 - 665Strong, Broad

Table 2. Predicted characteristic infrared absorption bands for this compound based on general amine and aromatic compound data. libretexts.orgorgchemboulder.com

UV-Visible (UV-Vis) Spectroscopy analyzes the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons and acts as a chromophore, absorbing light in the ultraviolet region. The methylamino group (-NHCH₃) acts as an auxochrome, a group that can modify the absorption characteristics (wavelength and intensity) of the chromophore. While tertiary amines without other chromophores may not show significant UV/Vis absorption, the presence of the pyrimidine ring ensures that this compound is UV-active. reddit.com The absorption maxima are related to π→π* and n→π* electronic transitions within the heterocyclic ring system.

Advanced Detection and Quantification Methods (e.g., Trace Analysis, Automated Systems)

Detecting and quantifying this compound, especially at low concentrations, requires sophisticated analytical techniques.

Trace Analysis: The determination of trace levels of amines is crucial in various fields. Hyphenated techniques, particularly Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are highly effective for this purpose. mdpi.com This method combines the powerful separation capabilities of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the quantification of analytes at parts-per-million (ppm) or even lower levels in complex samples. mdpi.commdpi.com Other advanced approaches for trace detection include the development of selective sensors, such as optodes, which can be designed for the ultra-sensitive detection of specific analytes. rsc.org

Automated Systems: In industrial and environmental monitoring, automated analytical systems are essential for real-time process control and efficiency. metrohm.commetrohm.com Online process analyzers can continuously measure amine concentrations in solution. metrohm.com These systems can employ various wet chemistry techniques, such as automated titration or ion chromatography, providing real-time data that helps optimize processes and ensure product quality. metrohm.comresearchgate.net Such systems offer fully automated diagnostics and can be configured to measure multiple parameters simultaneously, reducing costs and the potential for manual error. metrohm.commetrohm.com

MethodPrinciplePrimary Application
UHPLC-MS/MSChromatographic separation followed by highly selective mass detection. mdpi.comTrace quantification in complex matrices (e.g., environmental, biological). mdpi.com
Ion ChromatographySeparation of ions followed by conductivity detection. researchgate.netQuantification of amines and their degradation products in aqueous solutions. researchgate.net
Online Process AnalyzersAutomated wet chemistry techniques (e.g., titration) for continuous monitoring. metrohm.comReal-time process control in industrial settings. metrohm.com
Selective OptodesOptical sensor with a membrane that selectively interacts with the analyte, causing a measurable change in absorbance or fluorescence. rsc.orgUltra-sensitive detection of specific ions or molecules at trace levels. rsc.org

Table 3. Overview of advanced methods for the detection and quantification of amines.

Challenges in Analysis of Amines in Complex Matrices

The analysis of this compound and other amines is often complicated by the sample matrix in which they are found. Complex matrices, such as environmental water, dairy products, or biological tissues, contain numerous compounds that can interfere with the analysis. nih.govmdpi.com

A primary challenge is the matrix effect , particularly in methods coupled with mass spectrometry like LC-MS. researchgate.net Co-eluting compounds from the matrix can interfere with the ionization process of the target analyte in the MS source, leading to either ion suppression or enhancement. researchgate.net This phenomenon can significantly compromise the accuracy, sensitivity, and reliability of quantitative measurements. researchgate.net

To overcome these challenges, robust sample preparation is critical. This may involve procedures like liquid-liquid extraction (LLE), protein precipitation, or solid-phase extraction (SPE) to isolate the analyte and remove interfering components. mdpi.com However, these steps can be time-consuming and must be carefully optimized to prevent analyte loss or degradation. mdpi.com The stability of amines can also be a concern, as they may degrade due to pH variations or enzymatic reactions during sample storage and handling. mdpi.com

ChallengeDescriptionPotential Mitigation Strategy
Matrix EffectInterference from co-eluting matrix components affecting analyte ionization in MS. researchgate.netImproved sample cleanup, optimization of chromatographic conditions, use of matrix-matched calibration standards, or stable isotope-labeled internal standards. researchgate.net
Low ConcentrationAnalyte is present at trace or ultra-trace levels, below the detection limit of standard methods.Employing sensitive techniques like UHPLC-MS/MS, or using pre-concentration steps during sample preparation. mdpi.commdpi.com
Analyte DegradationThe amine can degrade during sample collection, storage, or analysis due to factors like pH, enzymes, or temperature. mdpi.comProper sample storage (e.g., freezing), pH control, use of preservatives, and minimizing sample handling time. mdpi.com
Interfering SubstancesPresence of structurally similar compounds or compounds that produce similar analytical signals.High-resolution analytical techniques (HRMS, high-efficiency chromatography), and selective sample preparation methods (e.g., immunoaffinity SPE). nih.gov

Table 4. Common challenges and mitigation strategies in the analysis of amines in complex matrices.

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